2-(6-bromonaphthalen-2-yl)oxy-N-methylacetamide
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Overview
Description
2-(6-bromonaphthalen-2-yl)oxy-N-methylacetamide is an organic compound that features a brominated naphthalene ring linked to an acetamide group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromonaphthalen-2-yl)oxy-N-methylacetamide typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 6-bromonaphthalene.
Formation of 6-bromonaphthalen-2-ol: The brominated naphthalene is then converted to 6-bromonaphthalen-2-ol.
Etherification: 6-bromonaphthalen-2-ol is reacted with chloroacetic acid to form 2-(6-bromonaphthalen-2-yl)oxyacetic acid.
Amidation: Finally, the 2-(6-bromonaphthalen-2-yl)oxyacetic acid is reacted with methylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromonaphthalen-2-yl)oxy-N-methylacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ether and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group would yield 2-(6-methoxynaphthalen-2-yl)oxy-N-methylacetamide.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Hydrolysis: Hydrolysis can produce the corresponding alcohol and amine or carboxylic acid.
Scientific Research Applications
2-(6-bromonaphthalen-2-yl)oxy-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals.
Materials Science: The compound can be used in the development of organic electronic materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(6-bromonaphthalen-2-yl)oxy-N-methylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the naphthalene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-bromonaphthalen-2-yl)oxy-N-cyclopropylacetamide
- Methyl 2-(6-bromonaphthalen-2-yl)oxyacetate
- 1-[(6-bromonaphthalen-2-yl)oxy]propan-2-one
Uniqueness
2-(6-bromonaphthalen-2-yl)oxy-N-methylacetamide is unique due to its specific combination of a brominated naphthalene ring and an acetamide group. This structure imparts distinct chemical properties, such as reactivity and binding affinity, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxy-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-15-13(16)8-17-12-5-3-9-6-11(14)4-2-10(9)7-12/h2-7H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMDWMYXOOQWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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